N-(4-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide is a synthetic compound with a unique structure that includes a hydroxyphenyl group and a phenylcyclopentane carboxamide moiety
Mechanism of Action
Target of Action
N-(4-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide, also known as N-(4-HYDROXYPHENYL)(PHENYLCYCLOPENTYL)FORMAMIDE, has been reported to inhibit the growth of several human cancer cell lines It is suggested that its action might be both retinoid-receptor-dependent and retinoid-receptor-independent .
Mode of Action
N-(4-HYDROXYPHENYL)(PHENYLCYCLOPENTYL)FORMAMIDE interacts with its targets by inhibiting cell growth through the induction of apoptosis . This effect is strikingly different from that of vitamin A . Unlike tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, N-(4-HYDROXYPHENYL)(PHENYLCYCLOPENTYL)FORMAMIDE induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .
Biochemical Pathways
It is suggested that this compound induces cell death in a number of tumor cell types, activating multiple mechanisms depending on dose and cell type . It is also suggested that N-(4-HYDROXYPHENYL)(PHENYLCYCLOPENTYL)FORMAMIDE causes lysosomal membrane permeabilization and cytosolic relocation of cathepsin D .
Pharmacokinetics
It is known that fenretinide, a compound with a similar structure, accumulates preferentially in fatty tissue such as the breast, which may contribute to its effectiveness against breast cancer .
Result of Action
The molecular and cellular effects of N-(4-HYDROXYPHENYL)(PHENYLCYCLOPENTYL)FORMAMIDE’s action involve the induction of apoptosis in cancer cells . This compound causes lysosomal membrane permeabilization and cytosolic relocation of cathepsin D . The antioxidant N-acetylcysteine attenuates cathepsin D relocation into the cytosol, suggesting that lysosomal destabilization is dependent on elevation of reactive oxygen species and precedes mitochondrial dysfunction .
Action Environment
It is known that various factors can influence the breakdown of similar compounds in the environment . These factors include the presence of other non-targeted organic pollutants, the harsh environment of natural wastewater, biotic and abiotic variables, molecular characteristics and microbial diversity, other physicochemical qualities of soil, redox potential, and pH .
Biochemical Analysis
Biochemical Properties
N-(4-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide has been found to inhibit the dihydroceramide Δ4-desaturase 1 (DEGS1) enzymatic activity . This interaction with DEGS1 suggests that the compound may play a role in lipid metabolism and membrane biology .
Cellular Effects
The compound has been associated with the inhibitory effect on the entry of the severe acute respiratory syndrome-coronavirus 2 (SARS-CoV-2) spike protein-mediated membrane fusion . This effect is achieved through a decrease in membrane fluidity in a DEGS1-independent manner .
Molecular Mechanism
The molecular mechanism of this compound involves the generation of reactive oxygen species (ROS). The compound is a well-known ROS-inducing agent . The increase in intracellular ROS generation was found to be associated with the inhibitory effect of the compound on SARS-CoV-2 entry .
Metabolic Pathways
Its interaction with DEGS1 suggests that it may be involved in lipid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 4-hydroxybenzoyl chloride with 1-phenylcyclopentanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the amide group.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydroxy group in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)acetamide:
N-(4-hydroxyphenyl)retinamide:
3-((4-hydroxyphenyl)amino)propanoic acid: Studied for its antimicrobial activity.
Uniqueness
N-(4-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The combination of a hydroxyphenyl group and a phenylcyclopentane carboxamide moiety allows for versatile chemical reactivity and potential therapeutic applications that are not observed in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-16-10-8-15(9-11-16)19-17(21)18(12-4-5-13-18)14-6-2-1-3-7-14/h1-3,6-11,20H,4-5,12-13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTMHELOORPJRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.